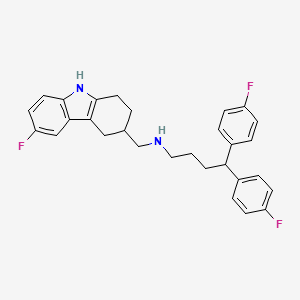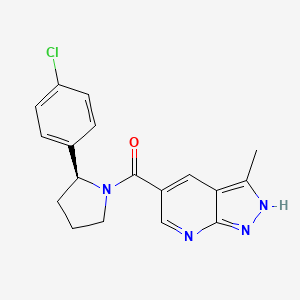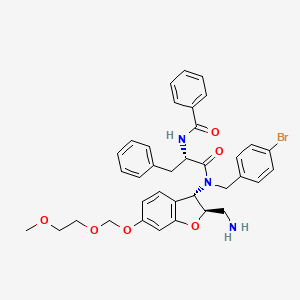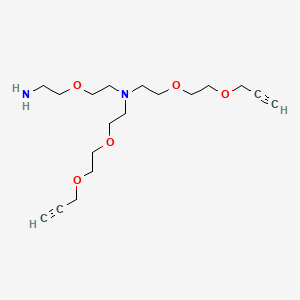
N-(Amino-peg1)-n-bis(peg2-propargyl)
描述
N-(Amino-peg1)-n-bis(peg2-propargyl): is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their versatility and are widely used in various fields such as chemistry, biology, and medicine. The structure of N-(Amino-peg1)-n-bis(peg2-propargyl) includes an amino group attached to a PEG chain, which is further linked to two propargyl groups through additional PEG chains. This unique structure imparts specific properties to the compound, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino-peg1)-n-bis(peg2-propargyl) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group. This is achieved by reacting an amino compound with a PEG reagent under controlled conditions.
Propargylation: The next step involves the introduction of propargyl groups. This is done by reacting the PEGylated amino compound with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N-(Amino-peg1)-n-bis(peg2-propargyl) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial production to minimize impurities and by-products.
化学反应分析
Types of Reactions: N-(Amino-peg1)-n-bis(peg2-propargyl) undergoes various chemical reactions, including:
Oxidation: The propargyl groups can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted amino derivatives.
科学研究应用
N-(Amino-peg1)-n-bis(peg2-propargyl) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(Amino-peg1)-n-bis(peg2-propargyl) is primarily based on its ability to modify other molecules through its reactive amino and propargyl groups. The amino group can form covalent bonds with electrophiles, while the propargyl groups can participate in click chemistry reactions, such as azide-alkyne cycloaddition. These reactions enable the compound to modify biomolecules, polymers, and other substrates, thereby altering their properties and functions.
相似化合物的比较
N-(Amino-peg1)-n-bis(peg2-propargyl) is unique due to its specific structure and reactivity. Similar compounds include:
Amino-PEG-propargyl: This compound has a similar structure but with only one propargyl group.
Bis-PEG-propargyl: This compound has two propargyl groups but lacks the amino group.
Amino-PEG: This compound has an amino group but lacks the propargyl groups.
The presence of both amino and propargyl groups in N-(Amino-peg1)-n-bis(peg2-propargyl) makes it more versatile and reactive compared to its similar counterparts.
属性
IUPAC Name |
2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O5/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2/h1-2H,5-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWUUXMBMFKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCN)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



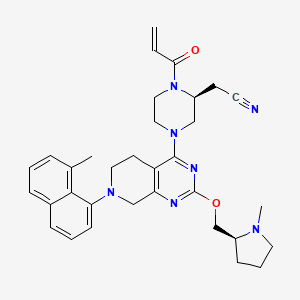
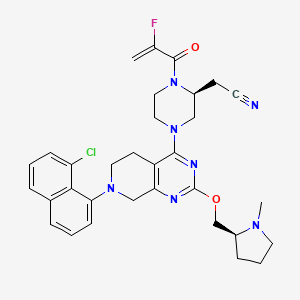
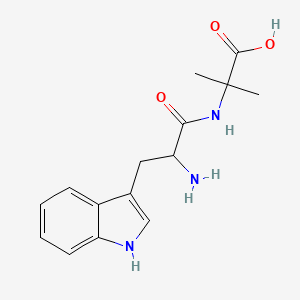
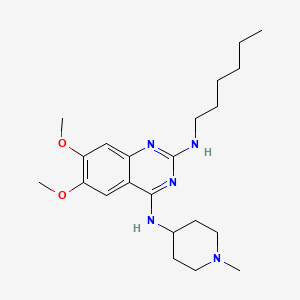
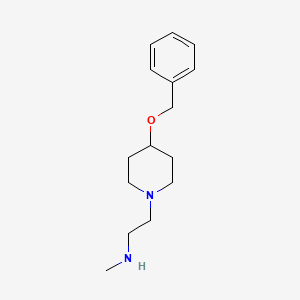
![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)
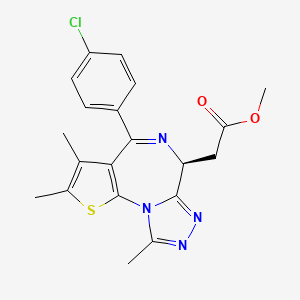
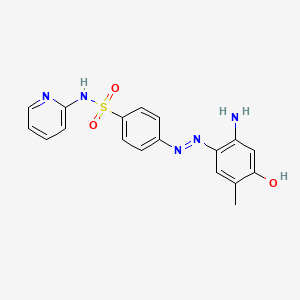
![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
